N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides. It features a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenyl ethylamine and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The fluorine atom in the benzamide structure can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound’s unique properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
- N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide
- N-[1-(3,4-dimethylphenyl)ethyl]-2-phenoxyacetamide
- N-[1-(3,4-dimethylphenyl)ethyl]-2,2-dimethylpropanamide
Uniqueness: N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide is unique due to the position of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in pharmacological activity and material properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-3-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-11-7-8-14(9-12(11)2)13(3)19-17(20)15-5-4-6-16(18)10-15/h4-10,13H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZMGLMJKOYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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